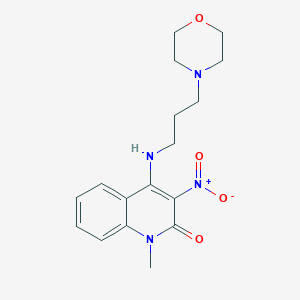

1-methyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one

CAS No.: 433700-76-6

Cat. No.: VC7800841

Molecular Formula: C17H22N4O4

Molecular Weight: 346.387

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 433700-76-6 |

|---|---|

| Molecular Formula | C17H22N4O4 |

| Molecular Weight | 346.387 |

| IUPAC Name | 1-methyl-4-(3-morpholin-4-ylpropylamino)-3-nitroquinolin-2-one |

| Standard InChI | InChI=1S/C17H22N4O4/c1-19-14-6-3-2-5-13(14)15(16(17(19)22)21(23)24)18-7-4-8-20-9-11-25-12-10-20/h2-3,5-6,18H,4,7-12H2,1H3 |

| Standard InChI Key | GKOZCTOQNKJYOS-UHFFFAOYSA-N |

| SMILES | CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCCN3CCOCC3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the quinolin-2-one family, characterized by a bicyclic aromatic system fused with a ketone group. Key substituents include:

-

1-Methyl group: Introduces steric hindrance and modulates electronic effects on the quinoline core .

-

3-Nitro group: An electron-withdrawing moiety that influences reactivity at the 4-position and may serve as a precursor for further functionalization .

-

4-(3-Morpholinopropylamino) chain: A tertiary amine-linked morpholine group, likely enhancing solubility and enabling interactions with biological targets .

The molecular formula is C₁₇H₂₁N₅O₃, with a molecular weight of 367.39 g/mol. The presence of both polar (morpholine, nitro) and nonpolar (aromatic ring) groups confers amphiphilic properties, critical for membrane permeability and target binding .

Synthesis and Reaction Pathways

Precursor Utilization

The synthesis typically begins with 4-chloro-1-methyl-3-nitroquinolin-2(1H)-one (CAS 79966-13-5), a commercially available intermediate . The chlorine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) with 3-morpholinopropylamine under optimized conditions .

Reaction Conditions

-

Solvent: Dichloromethane (DCM) or N-methylpyrrolidone (NMP) to enhance solubility of both reactants .

-

Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts .

-

Temperature: 40–80°C for 12–24 hours, ensuring complete substitution .

Example Reaction Scheme:

Analytical Validation

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) yields the pure product. Structural confirmation employs:

-

¹H NMR: Peaks at δ 2.4–2.6 ppm (morpholine protons), δ 3.6–3.8 ppm (methylenamino chain), and δ 8.1–8.3 ppm (aromatic protons) .

-

IR Spectroscopy: Stretching vibrations for C=O (1680 cm⁻¹), NO₂ (1520 cm⁻¹), and N-H (3300 cm⁻¹) .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

-

Aqueous Solubility: Limited (<1 mg/mL at pH 7.4) due to the hydrophobic quinoline core. Solubility improves in acidic buffers (pH 3–5) via protonation of the morpholine nitrogen .

-

LogP: Estimated at 2.1 (Predicted via ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Thermal Stability: Stable up to 150°C, with decomposition observed at higher temperatures .

Metabolic Considerations

-

CYP450 Interactions: The morpholine moiety may undergo oxidation via CYP3A4, generating N-oxide metabolites .

-

Nitro Group Reduction: Potential conversion to an amine (-NH₂) in vivo, which could act as a prodrug mechanism .

Hypothetical Biological Activity and Applications

Kinase Inhibition

Quinolin-2-ones are known scaffolds for kinase inhibitors (e.g., PI3K, JAK). The nitro group at position 3 may coordinate with ATP-binding pockets, while the morpholine improves solubility for intracellular targeting .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume